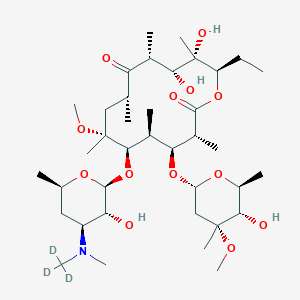
Clarithromycin-N-methyl-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clarithromycin-N-methyl-d3 is a deuterium-labeled derivative of clarithromycin, a semi-synthetic macrolide antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled internal standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular formula of this compound is C38H66D3NO13, and it has a molecular weight of 750.97 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clarithromycin-N-methyl-d3 is synthesized through the deuteration of clarithromycin, which involves the replacement of hydrogen atoms with deuterium. The synthesis typically starts with clarithromycin, which undergoes a series of chemical reactions to introduce deuterium atoms at specific positions. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is carefully monitored to meet regulatory standards and quality control measures .
Chemical Reactions Analysis
Types of Reactions
Clarithromycin-N-methyl-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce deuterated alcohols or amines .
Scientific Research Applications
Clarithromycin-N-methyl-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of clarithromycin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of clarithromycin.
Medicine: Utilized in clinical research to study the effects of clarithromycin in various diseases and conditions.
Industry: Applied in the development and quality control of pharmaceutical formulations containing clarithromycin .
Mechanism of Action
Clarithromycin-N-methyl-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, preventing the translocation of aminoacyl transfer-RNA and blocking the elongation of peptide chains. This action results in the inhibition of bacterial growth and replication. The molecular targets include the bacterial ribosome and various enzymes involved in protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: The parent compound, a semi-synthetic macrolide antibiotic.
Erythromycin: A naturally occurring macrolide antibiotic from which clarithromycin is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action
Uniqueness
Clarithromycin-N-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical techniques. This makes it particularly valuable in research settings where accurate measurement of clarithromycin and its metabolites is crucial .
Properties
Molecular Formula |
C38H69NO13 |
|---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11D3 |
InChI Key |
AGOYDEPGAOXOCK-AOAQTVJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















